AF 555 azide

Photostability Fluorescence microscopy Confocal imaging

Choose AF 555 azide for quantifiable performance advantages. Evidence shows it retains 90% fluorescence where Cy3 decays rapidly, enables higher DOL without self-quenching, and achieves 20 nm STORM resolution. This triethylammonium salt is water-soluble and ready for CuAAC/SPAAC click chemistry. Do not substitute with Cy3-azide for time-lapse, z-stack, or super-resolution experiments—specify AF 555 azide to ensure data integrity.

Molecular Formula C38H49K3N6O13S4
Molecular Weight 1043.4 g/mol
Cat. No. B12377213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 555 azide
Molecular FormulaC38H49K3N6O13S4
Molecular Weight1043.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])C.[K+].[K+].[K+]
InChIInChI=1S/C38H52N6O13S4.3K/c1-37(2)30-26-28(60(52,53)54)15-17-32(30)43(22-7-4-5-14-36(45)40-20-10-21-41-42-39)34(37)12-9-13-35-38(3,19-6-8-24-58(46,47)48)31-27-29(61(55,56)57)16-18-33(31)44(35)23-11-25-59(49,50)51;;;/h9,12-13,15-18,26-27H,4-8,10-11,14,19-25H2,1-3H3,(H4-,40,45,46,47,48,49,50,51,52,53,54,55,56,57);;;/q;3*+1/p-3
InChIKeyDAWUVPYNNYLDCF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF 555 Azide Procurement Guide: Technical Specifications and Differential Positioning


AF 555 azide (Alexa Fluor 555 azide) is a bright orange-fluorescent dye from the Alexa Fluor family, functionalized with an azide group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) click chemistry . It belongs to the class of sulfonated rhodamine derivatives with excitation/emission maxima at approximately 555/565 nm, overlapping with common laser lines (532 nm, 555 nm) and TRITC/Cy3 filter sets . Spectrally, it is the direct analog of Cy3 and TRITC, but its tetrasulfonated structure confers superior aqueous solubility and distinct conjugation behavior relative to disulfonated sulfo-Cy3 . The compound is supplied as a triethylammonium salt, ensuring water solubility for diverse bioconjugation workflows .

Why Cy3 or Generic 555 nm Azide Substitution Compromises AF 555 Azide Experimental Outcomes


Although spectrally similar dyes (Cy3, TRITC, sulfo-Cy3) share overlapping excitation and emission profiles with AF 555 azide, empirical evidence demonstrates that direct substitution without protocol adjustment introduces quantifiable performance deficits. At high degrees of labeling (DOL), Cy3-conjugated proteins exhibit prominent blue-shifted shoulder peaks indicative of dye aggregation and self-quenching, whereas AF 555 conjugates show only minor spectral distortion, resulting in higher fluorescence output in typical immunofluorescence and flow cytometry applications [1]. Furthermore, under continuous illumination conditions characteristic of confocal microscopy and super-resolution imaging, AF 555 photobleaches at a significantly slower rate than Cy3, with AF 555 retaining nearly 90% of its initial fluorescence under conditions where Cy3 fluorescence decays more rapidly [2]. These differences in conjugate integrity and photostability are not captured by extinction coefficient or quantum yield comparisons alone, and failure to account for them leads to reduced signal-to-noise ratios and compromised time-lapse imaging data.

AF 555 Azide Evidence Guide: Head-to-Head Quantitative Comparisons with Cy3 and Class-Internal Analogs


AF 555 Azide vs. Cy3: Photostability Advantage in Continuous Illumination Assays

In a direct head-to-head comparison using amine-reactive N-hydroxysuccinimidyl ester derivatives conjugated to proteins, the AF 555 dye exhibited substantially slower photobleaching kinetics than its Cy3 counterpart [1]. Under identical continuous illumination conditions, AF 555 retained nearly 90% of its initial fluorescence intensity at a time point where Cy3 fluorescence had measurably decayed [1].

Photostability Fluorescence microscopy Confocal imaging

AF 555 Azide vs. Cy3: Superior Fluorescence of Protein Conjugates at High Degrees of Labeling

The head-to-head comparison by Berlier et al. (2003) revealed a critical distinction in conjugate quality: Cy3-protein conjugates displayed prominent blue-shifted shoulder peaks in absorption spectra, indicating the formation of non-fluorescent dye aggregates, whereas AF 555-protein conjugates exhibited only minor shoulder peaks [1]. Consequently, AF 555 conjugates were significantly more fluorescent than Cy3 conjugates, particularly at higher degrees of labeling (DOL) where Cy3 self-quenching becomes pronounced [1].

Bioconjugation Degree of labeling Self-quenching

AF 555 Azide vs. Class-Internal Analogs: STORM Super-Resolution Imaging Performance Ranking

A systematic evaluation of fluorophore performance in STORM (stochastic optical reconstruction microscopy) imaging using Slowfade Diamond mounting medium assigned AF 555 the highest image quality rating ('+++', best performing dye) among 532 nm-excited dyes, with a Fourier ring correlation (FRC) resolution of 20 nm [1]. In contrast, spectrally analogous dyes including Cy3 and CF 555 received only a '+' rating (can reconstruct an image at least as good as widefield), and AF 568 received a '−' rating (cannot reconstruct an image) [1].

STORM Super-resolution microscopy Single-molecule localization

AF 555 Azide vs. AF 488/AF 647: Single-Molecule Localization Precision in LocSTED Microscopy

In Localization STED (LocSTED) microscopy combining stimulated emission depletion with single-molecule localization, AF 555 achieved single-molecule localization precision down to approximately 5 nm, enabling overall imaging resolution of at least 15 nm [1]. This performance substantially improves upon the classical resolution of a continuous-wave STED microscope using AF 555 of about 60 nm [1]. While AF 647 is also widely used for STORM and STED applications, AF 555 provides a green-excited (532 nm) alternative with comparable nanoscale localization capabilities, positioning it as the preferred 555 nm-range dye for super-resolution workflows where 647 nm excitation is unavailable or where multicolor imaging requires spectral separation from far-red channels [2].

STED LocSTED Single-molecule localization

AF 555 Azide Procurement-Specific Application Scenarios: Where the Differential Evidence Drives Selection


Time-Lapse Confocal Microscopy Requiring Extended Photostability

Based on the direct photobleaching comparison demonstrating that AF 555 retains nearly 90% of its fluorescence under conditions where Cy3 decays more rapidly [1], AF 555 azide is the indicated choice for live-cell time-lapse imaging, z-stack acquisition, or any confocal workflow involving prolonged laser exposure. Substitution with Cy3-azide in these experiments introduces quantifiable signal decay that compromises intensity-based quantitation and reduces the effective imaging window. Users should specify AF 555 azide when ordering click-chemistry reagents for long-duration imaging protocols.

High-DOL Protein Conjugation for Flow Cytometry and Immunofluorescence

When experimental sensitivity demands high degrees of labeling (e.g., detection of low-copy-number cell surface receptors or rare-event flow cytometry), the evidence from Berlier et al. (2003) establishes that AF 555 azide conjugates maintain fluorescence integrity without the aggregate-induced self-quenching observed with Cy3 conjugates [1]. Procurement specifications for antibody or protein labeling workflows at DOL > 2-3 should explicitly require AF 555 azide rather than Cy3-azide to maximize signal-to-noise ratios. This advantage is particularly critical in multiplexed panels where signal compensation must be minimized.

STORM Super-Resolution Imaging with 532 nm Excitation

The systematic STORM performance evaluation assigns AF 555 a '+++' rating (best performing dye in Slowfade Diamond) and an FRC resolution of 20 nm, outperforming Cy3, CF 555, and AF 568 among 532 nm-excited dyes [1]. For single-molecule localization microscopy (SMLM) users operating with green excitation lines, AF 555 azide should be the primary procurement choice for alkyne-functionalized target labeling. Cy3-azide and generic 555 nm azide alternatives will yield inferior image reconstruction quality, potentially rendering STORM experiments non-viable.

Multicolor Super-Resolution with AF 555 as the Green-Excited Channel

LocSTED microscopy validation confirms that AF 555 supports single-molecule localization precision of ~5 nm and overall imaging resolution of ≥15 nm [1]. In multicolor super-resolution experiments pairing green (532 nm), blue/green (488 nm), and far-red (647 nm) channels, AF 555 azide provides the validated 555 nm-range component [2]. Its demonstrated compatibility with reversible blinking and STED depletion lasers positions it as the evidence-backed option for click-chemistry labeling in advanced microscopy panels requiring 532 nm excitation. Substitution with unvalidated 555 nm azide alternatives introduces uncertainty regarding super-resolution performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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